molecular formula C17H26N4O2 B2737231 2-Cyclopentyl-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034286-45-6

2-Cyclopentyl-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2737231
CAS No.: 2034286-45-6
M. Wt: 318.421
InChI Key: RYLSLGOVWSZFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms . The structure also includes a cyclopentyl group and a dimethylamino group.

Scientific Research Applications

Pyrazinone Derivatives and Their Applications

Pyrazinone derivatives are known for their versatility in organic synthesis and potential biological activities. For instance, sulfolene pyridinones serve as precursors for ortho-quinodimethanes, which are intermediates in the synthesis of complex molecules through Diels–Alder reactions. Such reactions are foundational in constructing cyclic compounds, which are crucial in drug development and synthetic materials (T. Govaerts et al., 2002).

Pyrrolidine Synthesis and Its Significance

Pyrrolidine rings are common in natural products and pharmaceuticals, highlighting their importance in synthetic and medicinal chemistry. Research on stereospecific synthesis of pyrrolidines shows the generation of enantiomerically pure compounds via 1,3-dipolar cycloadditions, which are key for producing bioactive molecules with defined stereochemistry, critical for their biological function (Guillermo A Oliveira Udry et al., 2014).

Properties

IUPAC Name

2-cyclopentyl-1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-20(2)15-10-18-11-16(19-15)23-14-7-8-21(12-14)17(22)9-13-5-3-4-6-13/h10-11,13-14H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLSLGOVWSZFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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